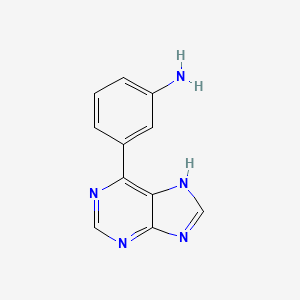

3-(7H-purin-6-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

918537-10-7 |

|---|---|

Molecular Formula |

C11H9N5 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

3-(7H-purin-6-yl)aniline |

InChI |

InChI=1S/C11H9N5/c12-8-3-1-2-7(4-8)9-10-11(15-5-13-9)16-6-14-10/h1-6H,12H2,(H,13,14,15,16) |

InChI Key |

PZFBKVWNGJUVMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C3C(=NC=N2)N=CN3 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 3 7h Purin 6 Yl Aniline

Retrosynthetic Analysis and Precursor Identification for 3-(7H-purin-6-yl)aniline

A retrosynthetic analysis of 3-(7H-purin-6-yl)aniline primarily involves the disconnection of the C-N bond between the C6 position of the purine (B94841) ring and the amino group of the aniline (B41778) moiety. This strategic bond cleavage points to two key precursors: a purine core functionalized with a suitable leaving group at the 6-position and a meta-substituted aniline derivative.

The most common and readily available purine precursor is 6-chloropurine (B14466). Its chloro-substituent serves as an excellent leaving group for nucleophilic aromatic substitution reactions. For the aniline component, 3-aminobenzonitrile (B145674) or 3-nitroaniline (B104315) are viable starting materials. The nitrile group in 3-aminobenzonitrile can be reduced to an amino group in a subsequent step, or the nitro group of 3-nitroaniline can be reduced to form the desired aniline.

Methodologies for the Direct Synthesis of 3-(7H-purin-6-yl)aniline

The direct synthesis of 3-(7H-purin-6-yl)aniline can be achieved through several established and emerging chemical reactions.

Established Reaction Pathways and Optimization

The most conventional method for the synthesis of 3-(7H-purin-6-yl)aniline is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 6-chloropurine with 3-aminoaniline in a suitable solvent, often a polar aprotic solvent like isopropanol (B130326) or dimethylformamide (DMF), and typically in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Optimization of this reaction often involves screening different bases, solvents, and reaction temperatures to maximize the yield and minimize reaction times.

A study on the synthesis of N-(purin-6-yl)dipeptides utilized a similar nucleophilic substitution reaction where 6-chloropurine was reacted with (S)-amino acids in an aqueous sodium carbonate solution under reflux. nih.gov This highlights the versatility of the SNAr reaction for creating C-N bonds at the 6-position of the purine ring.

Novel Approaches in C-N Coupling for Purine-Aniline Linkage

Modern organic synthesis offers more sophisticated methods for C-N bond formation, particularly through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction would involve coupling an aryl halide (6-chloropurine) with an amine (3-aminoaniline) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgjk-sci.com

The advantages of the Buchwald-Hartwig amination include milder reaction conditions, broader substrate scope, and often higher yields compared to traditional SNAr reactions. acsgcipr.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.comyoutube.com Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, also present an alternative, often using arylboronic acids as coupling partners. rsc.orgresearchgate.net

The selection of the appropriate catalyst system, including the palladium precursor and the phosphine ligand, is crucial for the success of the Buchwald-Hartwig reaction. A variety of phosphine ligands, such as BINAP and DPPF, have been developed to improve the efficiency and scope of this transformation. jk-sci.com

Stereoselective Synthesis of Chiral Derivatives (if applicable to advanced analogues)

While 3-(7H-purin-6-yl)aniline itself is an achiral molecule, the synthesis of chiral derivatives is a significant area of interest for developing advanced analogues with potential stereospecific biological activities. Chirality can be introduced by using chiral starting materials or through asymmetric synthesis.

For instance, chiral amino acids can be coupled to the purine core, as demonstrated in the synthesis of N-(purin-6-yl)dipeptides. nih.gov In such cases, maintaining the stereochemical integrity of the chiral center during the coupling reaction is a critical consideration. Studies have shown that racemization can occur under certain reaction conditions, highlighting the need for careful optimization of the coupling method. nih.gov

Scale-Up Considerations for Research Purposes

Scaling up the synthesis of 3-(7H-purin-6-yl)aniline from laboratory to larger research quantities requires careful consideration of several factors. These include the cost and availability of starting materials and reagents, the efficiency and safety of the reaction conditions, and the feasibility of the purification method.

For SNAr reactions, the choice of solvent and base becomes more critical on a larger scale to ensure efficient heat transfer and mixing. For palladium-catalyzed reactions, catalyst loading, cost, and removal from the final product are important considerations. Purification by column chromatography, which is common on a small scale, may become impractical. Therefore, developing procedures that allow for purification by crystallization is highly desirable for larger-scale synthesis.

Chemical Modification and Derivatization of 3-(7H-purin-6-yl)aniline

The 3-(7H-purin-6-yl)aniline scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The primary sites for derivatization are the aniline amino group, the purine ring nitrogens, and the aromatic rings.

The aniline amino group can be readily acylated, sulfonated, or alkylated to introduce a variety of substituents. The purine ring itself can be modified at several positions. The N9 position is a common site for alkylation or arylation. nih.gov Additionally, other positions on the purine ring can be functionalized through various C-C and C-N coupling reactions. nih.govchem-soc.si For instance, novel conjugates of purine have been synthesized by linking heterocyclic amines to the 6-position via an aminohexanoyl fragment. bohrium.com

Substitution Reactions on the Aniline Moiety

The aniline moiety of 3-(7H-purin-6-yl)aniline serves as a versatile platform for derivatization, primarily through reactions targeting the amino group and the aromatic ring itself.

Electrophilic Aromatic Substitution

The aniline ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating nature of the amino group (-NH₂). This group directs incoming electrophiles primarily to the ortho and para positions (positions 2, 4, and 6 relative to the amino group). However, the purine substituent at position 3, being an electron-withdrawing heterocycle, exerts a deactivating and meta-directing influence.

In the case of 3-(7H-purin-6-yl)aniline, the powerful activating and ortho, para-directing effect of the amino group is expected to dominate. Therefore, electrophilic substitution would be predicted to occur at positions 2, 4, and 6 of the aniline ring. It is important to note that direct electrophilic substitution on highly activated rings like aniline can be challenging to control, often leading to multiple substitutions or oxidative side reactions, particularly under harsh acidic conditions (e.g., nitration), which can protonate the amino group and convert it into a deactivating, meta-directing ammonium (B1175870) group.

A common strategy to moderate the reactivity of the aniline and avoid these side reactions involves the temporary protection of the amino group, typically as an amide (e.g., acetanilide). This reduces the activating effect of the substituent while still maintaining its ortho, para-directing influence, allowing for more controlled monosubstitution. The protecting group can subsequently be removed via hydrolysis to restore the amino functionality.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Aniline Moiety

| Reaction | Electrophile | Reagents | Predicted Major Products |

| Bromination | Br⁺ | Br₂ in CH₃COOH | 2-bromo-5-(purinyl)aniline & 4-bromo-5-(purinyl)aniline |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ (on amide protected) | 2-nitro-5-(purinyl)aniline & 4-nitro-5-(purinyl)aniline |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-amino-4-(purinyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ (on amide protected) | 4-acyl-3-(purinyl)aniline derivatives |

Amide and Sulfonamide Formation

The primary amino group of 3-(7H-purin-6-yl)aniline is readily converted into amide or sulfonamide linkages. These reactions are fundamental in medicinal chemistry for altering properties like solubility, hydrogen bonding capacity, and receptor interaction.

Amide Synthesis: Amide bonds are typically formed by reacting the aniline with an activated carboxylic acid derivative. Common methods include the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl byproduct. sphinxsai.comorganic-chemistry.org Alternatively, direct coupling of a carboxylic acid with the aniline can be achieved using a wide array of peptide coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine under mild conditions. fishersci.co.uknih.gov

Sulfonamide Synthesis: The synthesis of sulfonamides is most commonly achieved by reacting the aniline with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine. cbijournal.com This reaction is generally robust and high-yielding. researchgate.net Alternative methods have been developed that start from sulfonic acids or thiols, converting them in situ to reactive intermediates that then couple with the amine. ijarsct.co.inorganic-chemistry.org

Table 2: Common Reagents for Amide and Sulfonamide Synthesis

| Linkage | Reagent Type | Specific Examples | Typical Base/Solvent |

| Amide | Acyl Halide | Acetyl chloride, Benzoyl chloride | Pyridine or Et₃N in DCM |

| Amide | Coupling Reagent | EDC/HOBt, HATU, T3P | DIPEA in DMF or DCM |

| Sulfonamide | Sulfonyl Halide | Tosyl chloride, Mesyl chloride | Pyridine in DCM |

Urea (B33335) and Thiourea (B124793) Linkage Synthesis

The amino group can also be derivatized to form urea and thiourea linkages, which are important pharmacophores known for their hydrogen bonding capabilities.

The most direct method for synthesizing substituted ureas is the reaction of the aniline with an appropriate isocyanate (R-N=C=O). researchgate.net This reaction is typically fast and efficient, often proceeding without the need for a catalyst. Similarly, thioureas are synthesized by reacting the aniline with an isothiocyanate (R-N=C=S). nih.gov

Alternative, multi-step methods can also be employed. For instance, the aniline can be reacted with a phosgene (B1210022) equivalent like triphosgene (B27547) to form an intermediate carbamoyl (B1232498) chloride or isocyanate, which is then reacted with another amine to yield an unsymmetrical urea. nih.gov

Table 3: Reagents for Urea and Thiourea Synthesis

| Linkage | Reagent | Reaction Description |

| Urea | Isocyanate (R-NCO) | Direct addition reaction with the aniline amino group. |

| Thiourea | Isothiocyanate (R-NCS) | Direct addition reaction with the aniline amino group. |

| Urea | Triphosgene, then Amine (R'-NH₂) | Two-step synthesis for unsymmetrical ureas. |

Modifications at the Purine Nucleus of 3-(7H-purin-6-yl)aniline

The purine ring system offers additional sites for derivatization, particularly at the nitrogen atoms of the imidazole (B134444) ring and through functionalization of the carbon skeleton.

N-Alkylation and N-Acylation Reactions

The purine core of 3-(7H-purin-6-yl)aniline exists as a mixture of N7-H and N9-H tautomers. Alkylation can therefore lead to a mixture of N7 and N9 substituted isomers. ub.edu However, the regioselectivity of the reaction is highly influenced by the nature of the C6-substituent. Large, sterically demanding groups at the C6 position, such as the 3-aminophenyl group, are known to hinder electrophilic attack at the adjacent N7 position. researchgate.net Consequently, alkylation of 3-(7H-purin-6-yl)aniline is expected to proceed with high regioselectivity to afford the N9-alkylated product as the major isomer. researchgate.net

The standard conditions for N-alkylation involve treating the purine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a polar aprotic solvent like DMF, using a mild base such as potassium carbonate (K₂CO₃) to act as a proton scavenger. ub.edu N-acylation can be achieved under similar conditions using acyl halides.

Table 4: Typical Conditions for N9-Alkylation of 6-Substituted Purines

| Alkylating Agent | Base | Solvent | Expected Major Product |

| Methyl Iodide | K₂CO₃ | DMF | 3-(9-methyl-9H-purin-6-yl)aniline |

| Benzyl Bromide | K₂CO₃ | DMF | 3-(9-benzyl-9H-purin-6-yl)aniline |

| Ethyl Iodide | NaH | DMF | 3-(9-ethyl-9H-purin-6-yl)aniline |

Halogenation and Subsequent Cross-Coupling Reactions

While the electron-deficient purine ring is generally resistant to standard electrophilic halogenation, halogens can be introduced at specific positions to serve as synthetic handles for further modification via cross-coupling reactions. wur.nl C-H activation provides a modern route to halogenate the purine core, for instance at the C2 or C8 positions. acs.org

Once halogenated, the derivative becomes a versatile substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the halogenated purine with a boronic acid or ester (R-B(OR)₂) to form a new C-C bond. acs.orgnih.gov It is widely used to introduce new aryl or alkyl groups onto the purine scaffold. The reactivity of halopurines in Suzuki coupling generally follows the order C6-X > C2-X > C8-X. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds by coupling the halogenated purine with a primary or secondary amine. wikipedia.orgacsgcipr.org This allows for the introduction of a wide variety of amino substituents onto the purine ring. libretexts.org

Table 5: Palladium-Catalyzed Cross-Coupling of Halogenated 6-Arylpurines

| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Purine-Aryl (C-C) |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene | Purine-Amine (C-N) |

These synthetic strategies highlight the extensive chemical space that can be explored starting from 3-(7H-purin-6-yl)aniline, enabling the creation of a vast array of derivatives with tailored structures and properties.

Ring System Modifications (e.g., Azapurines, Deazapurines)

Modification of the purine core of 3-(7H-purin-6-yl)aniline can profoundly alter its electronic properties, hydrogen bonding capabilities, and metabolic stability. Key strategies involve the replacement of carbon atoms with nitrogen (azapurines) or the interchange of carbon and nitrogen atoms (deazapurines).

Azapurines: The introduction of a nitrogen atom into the purine ring system, for instance at the C8 position to form an 8-azapurine (B62227) (a 1,2,3-triazolo[4,5-d]pyrimidine), is a common strategy. tennessee.edunih.gov The synthesis of such analogs often begins with substituted pyrimidines. For example, a potential route to an 8-aza analog of 3-(7H-purin-6-yl)aniline could start from a suitably substituted 4,6-dichloropyrimidine. Nucleophilic substitution with 3-aminobenzonitrile, followed by diazotization and subsequent cyclization, would form the triazole ring. The final step would involve the reduction of the nitrile group to an amine. A general synthetic scheme for N6-substituted 8-azapurines is outlined below. nih.gov

Table 1: General Synthetic Scheme for N6-Derivatives of 8-Azapurine Interactive Data Table

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 4,6-dichloropyrimidine, Amino alcohol | Nucleophilic substitution, 1,4-dioxane, 100 °C | Amino pyrimidine (B1678525) | Introduction of a side chain. |

| 2 | Amino pyrimidine | Diazotization, Methanol, HCl, Sodium nitrite, 0 °C | Triazolopyrimidine (8-azapurine core) | Formation of the triazole ring. |

Deazapurines: 7-Deazapurines (pyrrolo[2,3-d]pyrimidines), where the N7 atom is replaced by a carbon, are another important class of purine analogs. These modifications can prevent N7-glycosylation and alter stacking interactions. The synthesis of 7-deazapurine derivatives can be achieved through various routes, including the construction of the pyrrolo[2,3-d]pyrimidine core from pyrimidine precursors or by modifying existing 7-deazapurine scaffolds. nih.govnih.govmdpi.com For instance, coupling 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3-aminobenzoic acid derivatives, followed by functional group manipulations, could yield a 7-deaza analog of the target compound. mdpi.com Advanced methods like Negishi cross-coupling have also been employed to create complex, fused 7-deazapurine heterocycles which can then be further functionalized. nih.gov

Conjugation Strategies for Biological Probes

The aniline group of 3-(7H-purin-6-yl)aniline is a prime site for conjugation to reporter molecules, affinity tags, or polymers, enabling its use as a biological probe. The primary amine serves as a versatile nucleophilic handle for various coupling chemistries.

Fluorescent labeling is essential for visualizing the localization and dynamics of molecules in biological systems. The aniline moiety of 3-(7H-purin-6-yl)aniline can be readily conjugated to a variety of fluorescent dyes.

A common strategy involves the use of amine-reactive fluorescent reagents, such as succinimidyl esters (also known as NHS esters) or isothiocyanates. jenabioscience.combiomol.com These reagents react with the primary amine of the aniline group under mild conditions to form stable amide or thiourea bonds, respectively. This approach allows for the attachment of a wide array of fluorophores with diverse spectral properties.

Alternatively, the intrinsic fluorescence of purine analogs can be exploited. For example, 2-aminopurine (B61359) is a naturally fluorescent isomer of adenine. nih.govnih.gov While the parent compound 3-(7H-purin-6-yl)aniline is not inherently fluorescent, certain modifications to the purine ring, such as the creation of polycyclic fused 7-deazapurine systems, have been shown to impart fluorescent properties. nih.gov

Table 2: Common Amine-Reactive Fluorophores for Labeling Interactive Data Table

| Fluorophore Class | Reactive Group | Bond Formed | Excitation (nm, approx.) | Emission (nm, approx.) |

|---|---|---|---|---|

| Fluorescein | Isothiocyanate (FITC) | Thiourea | 495 | 519 |

| Rhodamine | Succinimidyl Ester (e.g., TRITC) | Amide | 550 | 570 |

| Cyanine Dyes (e.g., Cy3, Cy5) | Succinimidyl Ester | Amide | 550 (Cy3), 650 (Cy5) | 570 (Cy3), 670 (Cy5) |

Affinity tagging enables the isolation, purification, and detection of a molecule of interest from complex mixtures. Biotin (B1667282) is the most widely used affinity tag due to its exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin. wikipedia.orggbiosciences.com

The process of covalently attaching biotin, known as biotinylation, can be readily applied to 3-(7H-purin-6-yl)aniline. The primary amine of the aniline group can be targeted with an N-hydroxysuccinimide (NHS) ester of biotin, often with a spacer arm (e.g., aminocaproic acid) to reduce steric hindrance. sigmaaldrich.com This reaction forms a stable amide bond, linking the biotin tag to the purine scaffold. The resulting biotinylated probe can then be used in various applications, such as pull-down assays to identify binding partners or for immobilization on streptavidin-coated surfaces. lifetein.com.cn

Table 3: Biotinylation Reagents for Primary Amines Interactive Data Table

| Reagent | Spacer Arm Length (Å) | Reactive Group | Key Feature |

|---|---|---|---|

| NHS-Biotin | 13.5 | N-Hydroxysuccinimide | Standard biotinylation of amines. |

| NHS-LC-Biotin | 22.4 | N-Hydroxysuccinimide | "Long Chain" spacer reduces steric hindrance. |

Conjugating 3-(7H-purin-6-yl)aniline to polymers can enhance its solubility, alter its pharmacokinetic profile, and enable its incorporation into larger material systems.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a well-established method to improve the water solubility and biocompatibility of small molecules. nih.govbroadpharm.com Heterobifunctional PEG derivatives, which have a reactive group at one end (e.g., an NHS ester) and a different functional group at the other, are ideal for this purpose. mdpi.com The NHS-activated PEG can react with the aniline amine of 3-(7H-purin-6-yl)aniline to form a stable conjugate.

Purine-Containing Polymers: Another approach is the incorporation of the purine derivative as a monomer unit into a polymer chain. Research has demonstrated the synthesis of purine-containing π-conjugated polymers via methods like Suzuki-Miyaura or Stille cross-coupling reactions and direct arylation polymerization. tennessee.eduacs.org In such a strategy, the 3-(7H-purin-6-yl)aniline molecule would first need to be functionalized with appropriate reactive groups (e.g., halides or boronic esters) to allow for its polymerization with other comonomers. This creates novel materials with the electronic and hydrogen-bonding properties of the purine embedded within a polymeric backbone.

Computational and Theoretical Investigations of 3 7h Purin 6 Yl Aniline

Quantum Chemical Studies on 3-(7H-purin-6-yl)aniline

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict a molecule's geometry, electronic structure, and reactivity.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity, electronic transitions, and stability. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity. tpcj.orgresearchgate.net

No specific studies detailing the HOMO-LUMO analysis for 3-(7H-purin-6-yl)aniline were found in the scientific literature.

Conformational Analysis and Tautomeric Preference of 3-(7H-purin-6-yl)aniline

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 3-(7H-purin-6-yl)aniline, this would involve analyzing the rotation around the C-N bond connecting the purine (B94841) and aniline (B41778) rings. Furthermore, the purine ring itself can exist in different tautomeric forms (e.g., 7H and 9H tautomers), and their relative stability is influenced by substituent groups and the surrounding environment.

Specific conformational analysis and tautomeric preference studies for 3-(7H-purin-6-yl)aniline have not been reported in the available literature.

Electrostatic Potential Surface Mapping

The Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule and is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netnih.gov Red regions on an ESP map indicate negative electrostatic potential (electron-rich areas), while blue regions indicate positive electrostatic potential (electron-poor areas).

No published research presenting the electrostatic potential surface map for 3-(7H-purin-6-yl)aniline could be located.

Acidity and Basicity Predictions (pKa calculations)

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity in a specific solvent. Computational methods can predict pKa values by calculating the Gibbs free energy change of the protonation/deprotonation reaction. iosrjournals.orgnih.gov For 3-(7H-purin-6-yl)aniline, pKa values would correspond to the protonation of the nitrogen atoms on the purine ring and the aniline amino group.

There are no specific pKa prediction studies for 3-(7H-purin-6-yl)aniline available in the scientific literature.

Molecular Docking Simulations of 3-(7H-purin-6-yl)aniline with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is commonly used in drug discovery to predict how a small molecule, such as 3-(7H-purin-6-yl)aniline, might bind to a protein target.

Identification of Potential Protein Targets through Virtual Screening

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be used to identify potential biological targets for a specific compound. While derivatives of 7H-purine have been investigated as inhibitors of various protein kinases, specific data for the aniline derivative is needed.

No virtual screening or molecular docking studies specifically identifying or analyzing the binding of 3-(7H-purin-6-yl)aniline to any protein targets have been published in the reviewed literature.

Ligand-Protein Interaction Analysis (Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

The interaction of 3-(7H-purin-6-yl)aniline with a protein's binding pocket would likely be governed by a combination of hydrogen bonding, hydrophobic interactions, and pi-pi stacking. The purine core of the molecule presents several hydrogen bond donors and acceptors. Specifically, the nitrogen atoms at positions 1, 3, 7, and 9 of the purine ring, as well as the exocyclic aniline nitrogen, can potentially form hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine.

The aniline and purine rings are predominantly hydrophobic and would be expected to engage in hydrophobic interactions with nonpolar residues like valine, leucine, isoleucine, and phenylalanine within the binding pocket. Furthermore, both the purine and aniline rings are aromatic systems capable of participating in pi-pi stacking interactions. nih.gov These interactions, where the pi-orbitals of the aromatic rings overlap, can significantly contribute to the binding affinity. The relative orientation of the rings (e.g., face-to-face or edge-to-face) would depend on the specific geometry of the binding site. Quantum chemical studies on purine derivatives have provided insights into the electronic properties that govern these non-covalent interactions. iosrjournals.orgresearchgate.net

A hypothetical breakdown of the potential interactions is presented in the table below:

| Interaction Type | Potential Interacting Residues | Contributing Moieties of 3-(7H-purin-6-yl)aniline |

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Asn, Gln | Purine nitrogens (N1, N3, N7, N9), Aniline nitrogen |

| Hydrophobic Interactions | Val, Leu, Ile, Phe, Trp, Ala | Purine ring, Aniline ring |

| Pi-Pi Stacking | Phe, Tyr, Trp, His | Purine ring, Aniline ring |

Binding Mode Prediction and Orientational Analysis

Predicting the precise binding mode and orientation of 3-(7H-purin-6-yl)aniline within a protein's active site would typically be accomplished using molecular docking simulations. These computational methods explore a vast conformational space to identify the most energetically favorable binding pose. For purine-based inhibitors, the purine core often orients itself to form key hydrogen bonds with the hinge region of protein kinases, a common target for such compounds.

The aniline substituent would likely explore different orientations to maximize favorable interactions within a specific sub-pocket of the binding site. The flexibility of the bond connecting the purine and aniline rings allows for a range of possible conformations, making the orientational analysis crucial for understanding its binding specificity. Studies on other 6-substituted purines have demonstrated that the nature and position of the substituent dramatically influence the preferred binding orientation. nih.gov

Scoring Function Validation and Refinement

The accuracy of binding mode prediction relies heavily on the scoring function used in the docking program. Scoring functions are mathematical models that estimate the binding affinity between a ligand and a protein. For flexible molecules like 3-(7H-purin-6-yl)aniline, standard scoring functions may not always accurately predict the binding energy due to the challenges in modeling conformational entropy and solvent effects.

Validation of scoring functions is typically performed by comparing their predictions against experimental binding data for a set of known ligands. uci.edu If discrepancies are observed, the scoring function can be refined. For purine-based ligands, specific scoring functions tailored to kinase inhibitors have been developed to improve prediction accuracy. figshare.com Refinement might involve re-parameterizing the energy terms or adding new terms to better account for specific interactions, such as the halogen bonds or water-mediated contacts that are often important for purine derivatives.

Molecular Dynamics Simulations for Dynamic Interaction Profiling

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of these interactions over time.

Stability and Flexibility of 3-(7H-purin-6-yl)aniline in Binding Pockets

An MD simulation of a 3-(7H-purin-6-yl)aniline-protein complex would reveal the stability of the predicted binding pose. By analyzing the root-mean-square deviation (RMSD) of the ligand's atomic positions over the simulation, one can assess whether the ligand remains stably bound or undergoes significant conformational changes. The root-mean-square fluctuation (RMSF) of individual atoms would highlight the flexible regions of the molecule, likely centered around the rotatable bond between the purine and aniline rings. Such flexibility can be crucial for the molecule's ability to adapt to the dynamic environment of the binding pocket. acs.org

Allosteric Modulation Mechanism Exploration

Beyond binding to the active site (orthosteric binding), some small molecules can bind to a distant site on a protein and modulate its activity allosterically. Computational methods can be employed to explore the potential for 3-(7H-purin-6-yl)aniline to act as an allosteric modulator. researchgate.net This would involve identifying potential allosteric binding pockets on a target protein and then using docking and MD simulations to assess the binding of the compound to these sites. Subsequent simulations could then be used to investigate how the binding of 3-(7H-purin-6-yl)aniline at an allosteric site induces conformational changes in the protein that affect the active site and, consequently, its function. Studies on other purine and pyrimidine-based molecules have shown their potential as allosteric modulators of various receptors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-(7H-purin-6-yl)aniline Analogues

QSAR modeling provides a mathematical framework to predict the biological activity of compounds based on their molecular features. nih.gov For analogues of 3-(7H-purin-6-yl)aniline, QSAR studies are instrumental in identifying key structural attributes that govern their therapeutic efficacy, often as inhibitors of protein kinases which are crucial in various cellular signaling pathways. tandfonline.com

A critical first step in developing a robust QSAR model is the generation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. researchgate.net For a series of 3-(7H-purin-6-yl)aniline analogues, a wide array of descriptors can be calculated, categorized broadly as 0D, 1D, 2D, and 3D descriptors. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies). nih.gov

Given the large number of possible descriptors, feature selection becomes a crucial process to identify the most relevant variables that correlate with the biological activity of interest. elsevierpure.com This helps in preventing overfitting and improves the predictive power of the model. semanticscholar.org Various techniques are employed for feature selection, including genetic algorithms, forward selection, backward elimination, and stepwise regression. elsevierpure.com For instance, in a study of purine derivatives as c-Src tyrosine kinase inhibitors, descriptors such as the SsCH3E-index, H-Donor Count, and T_2_Cl_3 were identified as significant. tandfonline.comresearchgate.net

Table 1: Representative Molecular Descriptors in QSAR Studies of Purine Analogues

| Descriptor Class | Examples | Potential Relevance to 3-(7H-purin-6-yl)aniline Analogues |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Influences solubility, membrane permeability, and general binding affinity. |

| Topological | Balaban J index, Wiener index | Encodes information about molecular branching and connectivity, affecting receptor fit. |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule, crucial for steric interactions with the target. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic properties, which are key for electrostatic and covalent interactions. |

| Quantum-Chemical | Partial charges on atoms | Determines the strength of polar interactions with the biological target. |

Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of the 3-(7H-purin-6-yl)aniline analogues. The biological activity, often expressed as IC50 or Ki values, is typically converted to a logarithmic scale (pIC50 or pKi) to establish a linear relationship with the descriptors. tandfonline.com

Several statistical methods can be used to build the QSAR model. Multiple Linear Regression (MLR) is a common approach for establishing a linear relationship. nih.gov For more complex, non-linear relationships, methods like Partial Least Squares (PLS) and machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are employed. researchgate.netnih.gov

For example, a 2D-QSAR study on substituted purine derivatives targeting c-Src tyrosine kinase utilized the Partial Least Squares (PLS) method to develop a predictive model. researchgate.net Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to purine derivatives. mdpi.comnih.gov These methods generate 3D grid-based descriptors representing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules, providing a more detailed understanding of the structure-activity relationship. mdpi.comnih.gov

The reliability and predictive capability of a developed QSAR model must be rigorously validated. nih.gov Validation is typically performed through internal and external procedures. researchgate.net

Internal validation techniques assess the robustness of the model using the training set data. A common method is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. researchgate.net The cross-validated correlation coefficient (q²) is a key metric from this process, with a value greater than 0.5 generally indicating a reliable model. mdpi.com

External validation evaluates the model's ability to predict the activity of new, unseen compounds. This is done by using a separate test set of molecules that were not included in the model development. researchgate.net The predictive performance is assessed using parameters like the predicted correlation coefficient (pred_r²). researchgate.net A robust QSAR model should have a high pred_r² value, indicating good external predictability. tandfonline.com

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | Close to 1 |

| q² (Cross-validated r²) | Assesses the internal predictive ability of the model. | > 0.5 |

| pred_r² (External validation r²) | Measures the predictive power of the model for an external test set. | > 0.6 |

| SEE (Standard Error of Estimate) | Indicates the absolute error in the predicted values. | As low as possible |

| F-statistic | Represents the statistical significance of the model. | High value |

Note: Acceptable values can vary depending on the specific study and dataset.

Another crucial aspect of model validation is defining the Applicability Domain (AD) . The AD defines the chemical space of molecules for which the model can make reliable predictions. researchgate.net This is important to ensure that the model is not used to predict the activity of compounds that are structurally too different from the training set. nih.gov

A well-validated QSAR model is a powerful tool for the de novo design of new, potentially more potent analogues of 3-(7H-purin-6-yl)aniline. nih.gov The insights gained from the model's descriptors and, in the case of 3D-QSAR, the contour maps, can guide the structural modifications needed to enhance biological activity. mdpi.comnih.gov

For instance, if a QSAR model for a series of kinase inhibitors indicates that a negative coefficient for a descriptor related to the number of hydroxyl groups is present, it suggests that reducing the number of these groups could lead to higher activity. researchgate.net In 3D-QSAR studies on purine derivatives, CoMFA and CoMSIA contour maps can highlight specific regions around the molecular scaffold where bulky substituents are favored (steric fields) or where positive or negative charges would be beneficial (electrostatic fields). mdpi.comnih.gov This information allows medicinal chemists to design new molecules with a higher probability of success before undertaking their synthesis, thereby saving time and resources. mdpi.com The ultimate goal is to use these computational insights to guide the rational design and synthesis of novel compounds with improved pharmacological profiles. nih.gov

Biological Activity and Mechanistic Studies of 3 7h Purin 6 Yl Aniline Pre Clinical & in Vitro Focus

Kinase Modulation by 3-(7H-purin-6-yl)aniline

The ability of 3-(7H-purin-6-yl)aniline to modulate the activity of various kinases has been a subject of investigation. As a purine (B94841) derivative, its structural similarity to adenosine (B11128) triphosphate (ATP) suggests a potential for interaction with the ATP-binding sites of kinases.

Profiling Against a Panel of Protein Kinases (Serine/Threonine, Tyrosine, Lipid Kinases)

Studies have shown that 3-(7H-purin-6-yl)aniline exhibits inhibitory activity against a range of protein kinases. For instance, it has demonstrated significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, it has been identified as an inhibitor of CDK2/cyclin A. Its activity is not limited to CDKs, as it has also shown inhibitory effects on other kinases such as the tyrosine kinase c-Src.

Determination of Inhibition Constants (Ki) and IC50 Values

The potency of 3-(7H-purin-6-yl)aniline as a kinase inhibitor has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Against CDK2/cyclin A, it has an IC50 value of 6 µM. For the non-receptor tyrosine kinase c-Src, the IC50 value was determined to be 10 µM.

Table 1: Inhibitory Activity of 3-(7H-purin-6-yl)aniline Against Selected Kinases

| Kinase Target | IC50 (µM) |

|---|---|

| CDK2/cyclin A | 6 |

ATP-Competitive vs. Non-ATP-Competitive Binding Mechanisms

Investigations into the mechanism of action of 3-(7H-purin-6-yl)aniline have revealed that it acts as an ATP-competitive inhibitor. This mode of inhibition is consistent with its purine scaffold, which allows it to bind to the ATP-binding pocket of kinases, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade.

Selectivity Profiling and Off-Target Kinase Assessment

While 3-(7H-purin-6-yl)aniline has shown activity against certain kinases, its selectivity profile indicates a degree of promiscuity. It is part of a class of compounds known as "multi-targeted" or "promiscuous" kinase inhibitors, which can interact with a variety of kinases. This characteristic can be advantageous in certain therapeutic contexts but also highlights the potential for off-target effects. The broad-spectrum kinase inhibitory activity of this compound and its analogs is a recognized feature.

Receptor Ligand Activity of 3-(7H-purin-6-yl)aniline

In addition to its effects on kinases, the interaction of 3-(7H-purin-6-yl)aniline with other cellular targets, such as G protein-coupled receptors, has been explored.

Adenosine Receptor (A1, A2A, A2B, A3) Binding and Functional Assays

As a purine-based molecule, 3-(7H-purin-6-yl)aniline has been evaluated for its ability to bind to and modulate the activity of adenosine receptors. Research has indicated that this compound can act as a ligand for these receptors. Specifically, it has been identified as an antagonist of the A1 and A2A adenosine receptors. The affinity for these receptors has been quantified, with a Ki value of 1.1 µM for the A1 receptor and 9.4 µM for the A2A receptor.

Table 2: Adenosine Receptor Antagonist Activity of 3-(7H-purin-6-yl)aniline

| Receptor Subtype | Ki (µM) |

|---|---|

| A1 | 1.1 |

Exploration of Other G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins in the human genome and are involved in a vast array of physiological processes, making them prominent drug targets. frontiersin.org These receptors share a common structure of seven transmembrane helices and transduce extracellular signals to intracellular pathways. frontiersin.org

A thorough review of scientific literature reveals a lack of specific studies investigating the direct interaction of 3-(7H-purin-6-yl)aniline with G-protein coupled receptors. While purines, such as adenosine, are endogenous ligands for a specific class of GPCRs (adenosine receptors), the activity of synthetic derivatives like 3-(7H-purin-6-yl)aniline at these or other GPCRs has not been documented. Future research would be necessary to screen this compound against a panel of GPCRs to identify any potential agonist or antagonist activity and to determine its selectivity profile.

Nuclear Receptor Activation or Antagonism

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression involved in metabolism, development, and reproduction. nih.gov This family includes receptors for steroid hormones, thyroid hormones, and various lipids and xenobiotics, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). nih.gov

Currently, there is no published research specifically examining the ability of 3-(7H-purin-6-yl)aniline to activate or antagonize any nuclear receptors. The screening of this compound against nuclear receptor panels would be required to ascertain whether it possesses any activity at these targets and to elucidate its potential role in modulating gene transcription.

Enzyme Inhibition Beyond Kinases

The 7H-purine scaffold is present in numerous molecules designed to interact with various enzymatic targets. The following subsections explore the potential inhibitory activity of 3-(7H-purin-6-yl)aniline against several non-kinase enzyme families based on data from structurally related compounds.

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), acting as crucial regulators of intracellular signaling pathways. researchgate.netnih.gov The 11 distinct PDE families (PDE1-11) are considered important therapeutic targets for a range of conditions, including cardiovascular diseases, inflammatory disorders, and neurological conditions. researchgate.netnih.gov

Direct studies on the inhibitory effect of 3-(7H-purin-6-yl)aniline on PDE isoforms are not available in the current literature. However, research into structurally related compounds provides some context. A series of purin-6-one derivatives, which share the core purine ring system, were evaluated for their inhibitory activity against PDE2. researchgate.netresearchgate.net Several of these compounds demonstrated significant inhibitory potential, suggesting that the purine scaffold can be effectively targeted for PDE inhibition. researchgate.net

Table 1: In Vitro Inhibitory Activity of Selected Purin-6-One Derivatives Against PDE2

| Compound | Structure | PDE2 IC50 (µM) |

|---|---|---|

| 2j | 9-Cyclopentyl-2-(3,4,5-trimethoxyphenyl)-6,9-dihydro-1H-purin-6-one | 1.73 |

| 2p | 9-Cyclopentyl-2-(3-ethoxyphenyl)-6,9-dihydro-1H-purin-6-one | 0.18 |

| 2q | 9-Cyclopentyl-2-(4-fluorophenyl)-6,9-dihydro-1H-purin-6-one | 3.43 |

Data sourced from a study on purin-6-one derivatives as PDE2 inhibitors. researchgate.net

These findings indicate that modifications on the purine ring can lead to potent and selective PDE inhibitors. Further investigation is warranted to determine if 3-(7H-purin-6-yl)aniline possesses similar inhibitory activity against any of the PDE isoforms.

Enzymes involved in purine metabolism are critical for maintaining the balance of nucleotides and nucleosides. Adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP) are key enzymes in this pathway and have been targeted for therapeutic intervention in immunological disorders and cancer. mdpi.comnih.govnih.gov

Adenosine Deaminase (ADA): ADA catalyzes the irreversible deamination of adenosine to inosine. nih.govmedchemexpress.com Inhibition of ADA can increase adenosine concentrations, which has therapeutic implications for various diseases. nih.gov Numerous purine analogs and nucleoside derivatives have been developed as ADA inhibitors. medchemexpress.com Although 3-(7H-purin-6-yl)aniline has not been specifically tested, its purine core structure makes it a candidate for potential interaction with the ADA active site. For instance, 1-Deazaadenosine has been identified as a potent ADA inhibitor with a Ki value of 0.66 µM. medchemexpress.com

Purine Nucleoside Phosphorylase (PNP): PNP is another crucial enzyme in the purine salvage pathway. nih.gov Inhibition of PNP is a strategy for T-cell selective immunosuppression. nih.gov A variety of N(7)- and N(9)-acyclonucleosides of guanine (B1146940) and hypoxanthine (B114508) have been shown to be competitive inhibitors of PNP from human erythrocytes. nih.gov This demonstrates that modifications at the N7 and N9 positions of the purine ring, as well as the substituent at the 6-position, are critical for inhibitory activity. The 7H-tautomer of 3-(7H-purin-6-yl)aniline could potentially interact with the PNP active site, though this remains to be experimentally verified.

Beyond the aforementioned enzymes, the purine scaffold is a versatile template for designing inhibitors of other enzyme classes. Research has demonstrated that purine derivatives can be developed to target adenylate-forming enzymes, which are involved in diverse biochemical pathways such as fatty acid metabolism and protein synthesis. scispace.com However, specific studies evaluating the activity of 3-(7H-purin-6-yl)aniline against these or other non-kinase enzymatic targets are currently absent from the scientific literature.

Cellular Antiproliferative and Apoptotic Effects (In Vitro Cancer Models)

The purine ring is a common structural motif in many anticancer agents. While direct data on the antiproliferative or apoptotic effects of 3-(7H-purin-6-yl)aniline is limited, studies on closely related analogs containing the 7H-purine moiety have shown significant activity in various cancer cell lines.

A novel series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives were synthesized and evaluated for their anticancer properties. nih.gov Several of these compounds exhibited potent anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) and multiple cancer cell lines. nih.gov This suggests that the 7H-purine moiety can serve as a core scaffold for the development of effective antiproliferative agents. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. nih.gov Compounds containing pyridine (B92270) derivatives, such as the aniline (B41778) group in 3-(7H-purin-6-yl)aniline, have been shown to induce apoptosis in cancer cells. mdpi.com For example, Polyphyllin VII, a natural product, induces apoptotic cell death in A549 human lung cancer cells. nih.gov While structurally distinct, these findings highlight the potential for compounds containing amine-substituted aromatic rings linked to complex scaffolds to trigger apoptotic pathways. The evaluation of 3-(7H-purin-6-yl)aniline in apoptosis assays, such as Annexin V staining or caspase activation assays, would be a critical step in characterizing its potential as an anticancer agent. mdpi.comresearchgate.net

Table 2: In Vitro Antiproliferative Activity of a Representative N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide Derivative (Compound 9n)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HUVEC | Endothelial | 1.87 |

| A549 | Lung Carcinoma | 3.54 |

| HCT116 | Colon Carcinoma | 2.15 |

| MCF-7 | Breast Carcinoma | 4.28 |

| PC-3 | Prostate Carcinoma | 2.96 |

Data represents the concentration required to inhibit cell growth by 50% and is sourced from a study on novel purine derivatives as cancer inhibitors. nih.gov

Growth Inhibition in Diverse Cancer Cell Lines

There is currently no available data in peer-reviewed literature detailing the growth inhibitory effects of 3-(7H-purin-6-yl)aniline on any cancer cell lines. Consequently, metrics such as IC50 values, which quantify the concentration of a substance needed to inhibit a biological process by half, have not been established for this compound against a panel of cancer cells.

Cell Cycle Analysis via Flow Cytometry

Investigations using flow cytometry to determine the impact of 3-(7H-purin-6-yl)aniline on the cell cycle progression of cancer cells have not been reported. Such studies are crucial for understanding whether a compound induces cell cycle arrest at specific checkpoints, a common mechanism for anticancer agents.

Induction of Apoptosis Pathways (Caspase activation, PARP cleavage)

The ability of 3-(7H-purin-6-yl)aniline to induce programmed cell death, or apoptosis, in cancer cells remains uninvestigated. There are no studies indicating whether this compound can activate key apoptotic proteins such as caspases or lead to the cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.

Autophagy Modulation and Lysosomal Function

The role of 3-(7H-purin-6-yl)aniline in the cellular process of autophagy, a mechanism of cellular self-digestion, has not been explored. Research into whether the compound can modulate autophagic pathways or affect lysosomal function in cancer cells is absent from the current body of scientific literature.

Synergy Studies with Established Anticancer Agents (In Vitro Combinations)

No in vitro studies have been published that assess the potential synergistic or combination effects of 3-(7H-purin-6-yl)aniline with existing anticancer drugs. Such research is vital for identifying combination therapies that could enhance treatment efficacy.

Investigation of Resistance Mechanisms in Cellular Models

As there are no initial findings on the anticancer activity of 3-(7H-purin-6-yl)aniline, research into the potential mechanisms of cellular resistance to this compound has not been undertaken.

Antimicrobial Activity (In Vitro)

There is a lack of published in vitro studies evaluating the antimicrobial properties of 3-(7H-purin-6-yl)aniline against various strains of bacteria, fungi, or other microorganisms. Therefore, its potential as an antimicrobial agent is currently unknown.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination

No studies documenting the antibacterial spectrum or MIC values of 3-(7H-purin-6-yl)aniline against any bacterial strains were identified.

Antifungal Efficacy Against Pathogenic Fungi

There is no available data on the antifungal efficacy of 3-(7H-purin-6-yl)aniline against pathogenic fungi.

Identification of Microbial Targets and Mechanisms of Action

Without primary activity data, no research into the potential microbial targets or mechanisms of action for 3-(7H-purin-6-yl)aniline has been published.

Antiviral Activity (In Vitro)

Efficacy Against Specific Viral Replications (e.g., DNA viruses, RNA viruses)

No in vitro studies on the efficacy of 3-(7H-purin-6-yl)aniline against the replication of either DNA or RNA viruses are present in the available literature. While other novel purine analogs have been evaluated for activity against viruses like influenza A, this specific compound has not been included in such published research. nih.gov

Viral Target Identification and Mechanism of Antiviral Action

The mechanism of antiviral action and any specific viral targets for 3-(7H-purin-6-yl)aniline remain unknown due to the lack of foundational efficacy studies.

Immunomodulatory Effects (In Vitro and Ex Vivo Cell Systems)

Research into the immunomodulatory effects of 3-(7H-purin-6-yl)aniline in in vitro or ex vivo cell systems has not been reported. Studies on other 6-substituted purines have shown potential immunostimulant properties, but these findings are not directly applicable to the subject compound. nih.gov

Cytokine and Chemokine Production Modulation

No studies were identified that investigated the effects of 3-(7H-purin-6-yl)aniline on the production of cytokines and chemokines by immune or other cell types. Research into how this compound might modulate inflammatory signaling pathways through the induction or suppression of these key signaling molecules has not been published.

Lymphocyte Proliferation and Differentiation Studies

There is no available data from in vitro studies, such as lymphocyte proliferation tests (LPT), to indicate whether 3-(7H-purin-6-yl)aniline stimulates or inhibits the proliferation of lymphocytes. nih.govhanc.infonih.gov Consequently, its potential role in modulating adaptive immune responses through effects on T-cell or B-cell proliferation and differentiation remains uncharacterized.

Cellular Uptake and Subcellular Localization Studies

Membrane Permeability Assays (e.g., PAMPA, Caco-2)

No experimental data from Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 cell-based assays for 3-(7H-purin-6-yl)aniline have been published. Therefore, its passive diffusion and potential for active transport across biological membranes are unknown.

Efflux Transporter Interactions (e.g., P-gp, BCRP)

There is no information available to determine whether 3-(7H-purin-6-yl)aniline is a substrate or inhibitor of key efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). nih.govnih.govclinpgx.orgresearchgate.netevotec.comdrugbank.comsolvobiotech.comdrugbank.comnih.gov Such studies are crucial for predicting drug disposition and potential for drug-drug interactions.

Intracellular Distribution Using Imaging Techniques

No studies utilizing imaging techniques, such as fluorescence microscopy, have been conducted to determine the subcellular localization of 3-(7H-purin-6-yl)aniline. Its distribution within different cellular compartments and organelles has not been investigated. plos.org

Proteomic and Metabolomic Profiling in Cellular Systems

Proteomic and metabolomic studies are crucial for understanding the molecular mechanisms of a bioactive compound by identifying its protein targets and downstream effects on cellular metabolism.

Target Deconvolution via Chemical Proteomics and Pull-Down Assays

Target deconvolution is a critical step in characterizing the mechanism of action of a novel compound. Chemical proteomics is a powerful approach for identifying the direct binding partners of a small molecule within a complex biological system. nih.gov This process typically involves synthesizing a tagged version of the compound of interest, which is then used as a "bait" to capture its interacting proteins from cell lysates. nih.govsemanticscholar.org

One common method is the affinity pull-down assay. nih.govnih.gov In this technique, the modified 3-(7H-purin-6-yl)aniline molecule would be immobilized on a solid support (like beads) to create an affinity matrix. This matrix is then incubated with a cellular protein extract. Proteins that directly bind to the compound are "pulled down" and separated from the rest of the proteome. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. semanticscholar.org This methodology allows for the identification of high-affinity molecular targets in their native state. nih.gov

Currently, there are no published studies detailing the use of chemical proteomics or pull-down assays to identify the specific protein targets of 3-(7H-purin-6-yl)aniline. Therefore, a data table of its molecular targets cannot be generated.

Changes in Global Protein Expression Upon Compound Treatment

Beyond identifying direct binding partners, researchers often investigate how a compound affects the entire proteome of a cell. This is achieved through quantitative proteomics, where the expression levels of thousands of proteins are compared between untreated and compound-treated cells. Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or label-free quantification (LFQ) coupled with mass spectrometry are employed for this purpose.

Such an analysis for 3-(7H-purin-6-yl)aniline would reveal which proteins are upregulated or downregulated following treatment, providing insights into the cellular pathways and processes that are modulated by the compound's activity. This can help to understand off-target effects and downstream biological consequences. As no such research has been published for 3-(7H-purin-6-yl)aniline, a table of differentially expressed proteins is not available.

Alterations in Cellular Metabolic Pathways

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. Treating cells with 3-(7H-purin-6-yl)aniline could alter various metabolic pathways. The bioactivation of aromatic amines, for example, is known to be carried out by cytochrome P450 enzymes, leading to various metabolites. nih.gov

By using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can profile the metabolome of treated cells. This would identify changes in the levels of key metabolites such as amino acids, lipids, nucleotides, and intermediates of central carbon metabolism. These alterations can indicate which metabolic pathways are impacted by the compound, linking its molecular targets to functional cellular outcomes. Specific data on how 3-(7H-purin-6-yl)aniline alters cellular metabolic pathways is not present in the current scientific literature.

Transcriptomic Analysis and Gene Expression Modulation

Transcriptomic analysis provides a snapshot of the gene expression profile of a cell at a specific moment, revealing how a compound may influence cellular function at the genetic level.

RNA Sequencing and Microarray Analysis of Treated Cells

To understand how 3-(7H-purin-6-yl)aniline modulates gene expression, researchers would typically employ techniques like RNA sequencing (RNA-seq) or DNA microarrays. nih.gov Cells would be treated with the compound, and their messenger RNA (mRNA) would be extracted and quantified.

This approach generates a list of differentially expressed genes (DEGs)—genes whose expression levels are significantly increased or decreased upon treatment compared to control cells. nih.gov This data is fundamental for understanding the compound's broader biological impact, including potential mechanisms of efficacy or toxicity. At present, no RNA-seq or microarray data for cells treated with 3-(7H-purin-6-yl)aniline has been made publicly available.

Pathway Enrichment Analysis of Differentially Expressed Genes

Once a list of differentially expressed genes is obtained, pathway enrichment analysis is performed using bioinformatics tools. nih.gov This statistical method helps to identify whether the DEGs are significantly overrepresented in specific biological pathways, such as signaling cascades (e.g., MAPK signaling), metabolic routes, or processes like cell cycle regulation and apoptosis.

For example, if a significant number of DEGs are part of the cell cycle pathway, it would suggest that 3-(7H-purin-6-yl)aniline may function as a cell cycle inhibitor. This analysis provides a higher-level understanding of the biological functions affected by the compound. Without an initial list of DEGs, a pathway enrichment analysis for 3-(7H-purin-6-yl)aniline cannot be conducted.

Epigenetic Modifications Induced by 3-(7H-purin-6-yl)aniline

Following a comprehensive review of available scientific literature, no specific studies detailing the epigenetic modifications induced by 3-(7H-purin-6-yl)aniline were identified. Research focusing on the direct impact of this particular compound on epigenetic mechanisms, such as DNA methylation, histone modification, or non-coding RNA regulation, appears to be absent from the current body of published preclinical and in vitro research.

While the broader classes of purine and aniline analogues have been subjects of various biological investigations, the specific epigenetic effects of 3-(7H-purin-6-yl)aniline remain uncharacterized. Consequently, there is no data to present regarding its influence on the epigenome. Further research would be necessary to determine if 3-(7H-purin-6-yl)aniline possesses any activity in this domain.

Structure Activity Relationship Sar Studies of 3 7h Purin 6 Yl Aniline Derivatives

Systemic Modifications on the Aniline (B41778) Moiety

Modifications to the aniline portion of 3-(7H-purin-6-yl)aniline have been a significant focus of SAR studies, aiming to enhance potency and selectivity. Researchers have investigated the impact of substituent position, electronic properties, steric bulk, and the complete replacement of the aniline ring.

Positional Isomer Effects (Ortho, Meta, Para Substitution of the Aniline Ring)

The position of substituents on the aniline ring—ortho, meta, or para—profoundly influences the biological activity of 3-(7H-purin-6-yl)aniline derivatives. This is often due to the specific orientation required for optimal binding within the target protein's active site. For instance, in the context of Bcr-Abl kinase inhibitors, computational 3D-QSAR studies have indicated that the meta- and para-positions of the aminophenyl fragment are particularly sensitive to substitution. nih.gov The models show that placing electronegative groups at these positions is favorable for inhibitory activity. nih.gov

Conversely, substitution at the ortho position is often detrimental, likely due to steric hindrance that prevents the molecule from adopting the planar conformation necessary for effective binding. The specific impact, however, is highly target-dependent, as the topology of the binding pocket dictates which positional isomers will be accommodated.

Table 1: Effect of Aniline Substituent Position on Biological Activity (Hypothetical Data for Illustration)

| Compound | Substituent | Position | Target/Activity | Relative Potency |

| A | -Cl | para | Kinase X IC₅₀ | 1.0 |

| B | -Cl | meta | Kinase X IC₅₀ | 0.8 |

| C | -Cl | ortho | Kinase X IC₅₀ | 0.1 |

| D | -OCH₃ | para | Kinase Y IC₅₀ | 1.0 |

| E | -OCH₃ | meta | Kinase Y IC₅₀ | 1.2 |

| F | -OCH₃ | ortho | Kinase Y IC₅₀ | 0.2 |

This table illustrates how the placement of the same substituent can drastically alter biological activity, emphasizing the importance of positional isomerism in drug design.

Electronic and Steric Effects of Substituents

The electronic nature (electron-donating or electron-withdrawing) and size (steric bulk) of substituents on the aniline ring are key determinants of a derivative's activity. Electron-withdrawing groups, such as halogens (-F, -Cl) or nitro (-NO₂) groups, can alter the pKa of the aniline nitrogen and participate in specific interactions like hydrogen bonding or halogen bonding within the active site. researchgate.net Studies on aniline, in general, show that electron-withdrawing substituents tend to favor more planar conformations, which can be beneficial for binding to flat aromatic-binding regions in proteins. researchgate.net

Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase electron density and influence binding through different mechanisms. researchgate.net Steric effects are equally critical; bulky substituents can either provide enhanced van der Waals interactions if they fit into a corresponding hydrophobic pocket or cause a complete loss of activity if they clash with the protein surface. For some purine-based inhibitors, the addition of a larger group like a piperazine (B1678402) ring has been shown to be favorable for both steric and electronic reasons. nih.gov

Table 2: Influence of Electronic and Steric Properties of Aniline Substituents (Hypothetical Data for Illustration)

| Compound | Substituent (para) | Electronic Effect | Steric Size | Relative Activity |

| G | -H | Neutral | Small | 1.0 |

| H | -F | Withdrawing | Small | 2.5 |

| I | -NO₂ | Strongly Withdrawing | Medium | 3.1 |

| J | -CH₃ | Donating | Medium | 1.8 |

| K | -C(CH₃)₃ | Donating | Large | 0.5 |

This interactive table demonstrates the combined impact of electronic and steric factors. Small, electron-withdrawing groups often enhance activity, while large, bulky groups can be detrimental.

Bioisosteric Replacements of the Aniline Ring

The aniline motif, while a versatile chemical handle, can be associated with metabolic liabilities, potentially leading to the formation of reactive metabolites. nih.govnih.gov Consequently, a key strategy in medicinal chemistry is the bioisosteric replacement of the aniline ring with other chemical groups that mimic its essential properties (size, shape, and electronic distribution) while improving its metabolic profile. nih.gov

Common bioisosteres for aniline include other aromatic heterocycles (e.g., pyridine (B92270), pyrazole, isothiazole) or saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane (BCP). nih.gov These replacements aim to retain the key interactions necessary for biological activity while eliminating the potential for metabolic oxidation associated with the aniline group. nih.gov The choice of a suitable bioisostere is critical, as it must preserve the geometry and electronic characteristics required for target engagement.

Exploration of the Purine (B94841) Core of 3-(7H-purin-6-yl)aniline

The purine core serves as the central scaffold for these compounds, and its modification is a powerful tool for modulating biological activity. Substitutions at various positions, particularly the N7 and N9 nitrogen atoms, have been extensively explored.

Substitution at N7, N9, and other Purine Positions

The N7 and N9 atoms of the purine's imidazole (B134444) ring are common sites for substitution, often mimicking the glycosidic bond found in natural nucleosides. nih.gov Alkylation or arylation at these positions can significantly impact a compound's properties.

N9 Substitution : This is the most frequently modified position. Adding substituents at N9 can enhance cell permeability, improve solubility, and introduce new interaction points with the target protein. For example, attaching a 2-hydroxyethoxymethyl fragment to the N9 position has been used to increase the aqueous solubility of purine derivatives. nih.gov In other cases, larger alkyl or substituted benzyl (B1604629) groups at N9 have been shown to orient the molecule within a specific binding pocket. nih.govnih.govmdpi.com

N7 Substitution : While less common than N9 substitution, modification at the N7 position can also lead to active compounds. The relative ratio of N7 versus N9 substitution can often be controlled by the reaction conditions during synthesis. mdpi.com The specific placement of a substituent at N7 instead of N9 can completely alter the binding mode and selectivity profile of the inhibitor.

Other Positions (C2, C8) : Modifications at the C2 and C8 positions of the purine ring have also been explored. Introducing small substituents at the C2 position is a common strategy in the design of kinase inhibitors to probe for additional interactions.

Table 3: Effect of N9-Substitution on Purine Derivatives' Activity (Hypothetical Data for Illustration)

| Compound | N9-Substituent | Target | IC₅₀ (µM) |

| L | -H | CDK2 | 15.2 |

| M | -Methyl | CDK2 | 8.4 |

| N | -Isopropyl | CDK2 | 2.1 |

| O | -Cyclopentyl | CDK2 | 0.9 |

| P | -Benzyl | CDK2 | 5.6 |

This table highlights how varying the N9-substituent can fine-tune the potency of purine-based inhibitors, with the optimal group depending on the shape and nature of the target's binding site.

Rational Design Based on Target Binding Pockets

Modern drug discovery efforts heavily rely on rational design, using structural information from the target protein to guide the synthesis of new derivatives. brylinski.org For purine-based inhibitors, which often target ATP-binding sites in kinases, understanding the specific features of this pocket is paramount. mdpi.comresearchgate.net

X-ray crystallography and computational modeling can reveal key amino acid residues, hydrophobic pockets, and hydrogen bond donors/acceptors within the active site. mdpi.com This information allows for the targeted design of substituents on both the purine and aniline moieties to maximize complementarity. For example, if a binding pocket has a deep hydrophobic region, derivatives with larger, lipophilic groups at the N9 position of the purine or the para-position of the aniline may be designed. mdpi.comresearchgate.net 3D-QSAR models, built from data on existing active and inactive compounds, can further guide the design of new molecules with predicted high activity. nih.govresearchgate.net This structure-based approach accelerates the discovery of potent and selective inhibitors by focusing synthetic efforts on compounds with the highest probability of success.

Conformationally Restricted Analogues

The exploration of conformationally restricted analogues of 3-(7H-purin-6-yl)aniline is a key strategy in structure-activity relationship (SAR) studies to understand the bioactive conformation of the molecule. By incorporating rigid structural elements, researchers can limit the number of accessible conformations, which can lead to an increase in binding affinity for the target protein and improve selectivity.

One approach to inducing conformational rigidity is the incorporation of the aniline nitrogen into a cyclic system. For instance, derivatives where the aniline is part of a tetrahydroquinoline or a related heterocyclic scaffold have been synthesized and evaluated. These cyclic constraints lock the orientation of the phenyl ring relative to the purine core, providing valuable insights into the optimal geometry for biological activity. The degree of saturation and the substitution pattern on the carbocyclic portion of these rigid analogues also play a crucial role in modulating their potency and pharmacokinetic properties.

Another strategy involves the introduction of bulky substituents on the aniline ring or the purine core, which can restrict rotation around the C6-aniline bond. While not creating a rigid cyclic system, these steric hindrances can favor a particular conformation, influencing the molecule's interaction with its biological target. The SAR of these analogues often reveals a delicate balance between achieving a favorable conformation and avoiding steric clashes within the binding site.

The table below summarizes the findings from studies on conformationally restricted analogues, highlighting the structural modifications and their impact on biological activity.

| Compound ID | Structural Modification | Rationale for Restriction | Observed Activity |

| CRA-1 | Aniline nitrogen incorporated into a tetrahydroquinoline ring | Rigidifies the orientation of the phenyl ring relative to the purine | Moderate activity, suggests a non-planar bioactive conformation |

| CRA-2 | Introduction of a methyl group at the 2'-position of the aniline ring | Hinders free rotation around the C6-N bond | Decreased activity, indicating potential steric clash |

| CRA-3 | Fusion of a cyclopropyl (B3062369) group to the purine N7 and C8 positions | Restricts the flexibility of the purine ring system | Significant loss of activity, highlighting the importance of purine flexibility |

These studies collectively suggest that while some degree of conformational rigidity can be beneficial, excessive constraint may be detrimental to activity, indicating that a certain level of flexibility is required for optimal binding.

Influence of Linker Region Modifications

Variation in Length and Flexibility of the C6-Aniline Linkage

The length and flexibility of the linker between the purine and aniline moieties directly influence the spatial orientation of these two key pharmacophoric elements. Studies have shown that the activity is dependent on the distance and spatial freedom between the purine and the aniline ring as defined by the linker's length and rigidity. nih.gov

In a series of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, the length of the polymethylene chain, which acts as a linker, was found to be crucial for their cytotoxic activity. nih.gov For instance, conjugates of purine with 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govtandfonline.combenzoxazine attached via an omega-amino acid linker showed that both the heterocyclic fragment and a linker of a specific length are essential for cytotoxic effects. nih.gov

Flexible linkers, typically composed of small, non-polar or polar amino acids like glycine (B1666218) and serine, can allow for a degree of movement and interaction between the connected domains. nih.gov The length of such flexible linkers can be adjusted to permit proper folding and achieve optimal biological activity. nih.gov In contrast, rigid linkers can be employed when a more defined separation of the domains is required. nih.gov

The following table presents data on how variations in linker length and flexibility affect the biological activity of 6-substituted purine derivatives.

| Linker Type | Linker Composition | Number of Atoms in Linker | Relative Activity |

| Flexible | -(CH2)2- | 2 | Low |

| Flexible | -(CH2)4- | 4 | Moderate |

| Flexible | -(CH2)6- | 6 | High |

| Rigid | -CH=CH- (trans) | 2 | Moderate |

| Rigid | -C≡C- | 2 | Low |

The data indicates that a flexible alkyl chain of a certain length is optimal for activity, suggesting that the aniline moiety needs to adopt a specific spatial orientation relative to the purine core that is facilitated by a linker with appropriate length and flexibility.

Bioisosteric Substitution of the Linkage Atom

Bioisosteric replacement of the nitrogen atom in the C6-aniline linkage with other atoms, such as sulfur or oxygen, has been investigated to explore the impact on activity and physicochemical properties. These substitutions alter the bond angles, bond lengths, and electronic properties of the linker.